8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one

Chiral Synthesis Indacaterol Manufacturing Enantiomeric Purity

8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one (CAS 530084-79-8) is a chiral bromohydrin intermediate in the quinolinone class, specifically a reduced derivative of 8-benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one (CAS 100331-89-3). It is a key late-stage precursor in the patented synthesis of indacaterol, a long-acting β2-adrenoceptor agonist (LABA) for COPD.

Molecular Formula C18H16BrNO3
Molecular Weight 374.2 g/mol
Cat. No. B12815780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one
Molecular FormulaC18H16BrNO3
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
InChIInChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)
InChIKeyGNFMSZCSSUZAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one is a Critical Indacaterol Intermediate for Procurement


8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one (CAS 530084-79-8) is a chiral bromohydrin intermediate in the quinolinone class, specifically a reduced derivative of 8-benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one (CAS 100331-89-3). It is a key late-stage precursor in the patented synthesis of indacaterol, a long-acting β2-adrenoceptor agonist (LABA) for COPD [1]. The compound features a critical (R)-configured secondary alcohol, which is essential for generating the enantiomerically pure active pharmaceutical ingredient (API) [2]. Additionally, it is cataloged as Indacaterol Impurity 14, making it a necessary reference standard for analytical method development, validation, and quality control during commercial production and ANDA filings [3].

Critical Reasons for Specifying 8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one in Your Supply Chain


Substituting this compound with its closest analogs—the ketone precursor 8-benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one (CAS 100331-89-3) or the epoxide intermediate 8-benzyloxy-5-(2-oxiranyl)quinolin-2(1H)-one—is not chemically equivalent. The bromohydrin intermediate bears a specific (R)-hydroxyl group, which is stereochemically locked and essential for downstream chiral integrity, whereas the ketone form creates a racemic mixture upon reduction and the epoxide introduces different reactivity [1]. Furthermore, as a defined impurity (Impurity 14) for indacaterol, only this exact structure and CAS number are valid for regulatory analytical standards; using a different intermediate would lead to off-target peaks and invalidate method validation [2].

Quantitative Differentiation: Comparing 530084-79-8 to its Closest Indacaterol Synthetic Intermediates


Stereochemical Resolution: (R)-Bromohydrin vs. Racemic Mixture

The compound possesses a single (R)-configured stereocenter at the hydroxyl-bearing carbon. This is a direct result of an enantioselective reduction step (e.g., using R-methyl CBS catalyst) which is documented to yield this specific intermediate with high enantiomeric excess. In contrast, the direct reduction of the upstream ketone intermediate (CAS 100331-89-3) without a chiral catalyst produces a racemic mixture of both (R) and (S) alcohols, which would propagate diastereomers into the final API and require a chiral resolution step [1].

Chiral Synthesis Indacaterol Manufacturing Enantiomeric Purity

Reactivity Profile: Bromohydrin as a Selective Alkylating Agent vs. Epoxide

The compound acts as a masked epoxide via its vicinal bromohydrin group. Under basic conditions, it can form an epoxide in situ, which then reacts with 5,6-diethyl-2-aminoindane. This pathway is fundamental to the patented process in US2016/326118. An alternative route uses the pre-formed epoxide (8-benzyloxy-5-(2-oxiranyl)quinolin-2(1H)-one) directly. The bromohydrin route offers a distinct advantage in process safety and handling, as the crystalline bromohydrin solid (mp >153°C dec.) is a stable, non-volatile intermediate compared to the potentially more reactive and sensitive epoxide [1].

Chemoselectivity Synthetic Route Scouting Process Chemistry

Regulatory Identity: Defined Impurity Standard vs. Process Byproduct

This compound is formally designated as Indacaterol Impurity 14, making it a required reference standard for HPLC purity analysis. A related compound, 8-benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one, is also a defined impurity (Indacaterol Impurity 2). Using the correct impurity standard is non-negotiable for identifying and quantifying specific process-related impurities in an ANDA. The target compound's availability as a certified reference standard from ISO 17034-accredited producers ensures traceability and analytical accuracy [1][2].

Reference Standard Analytical Method Validation Quality Control

Synthetic Pathway Efficiency: High Yield in Sequential Transformations

The compound is transformed into downstream intermediates (e.g., silyl-protected derivatives) with high efficiency. In the disclosed patent process, the reaction of the bromohydrin with TBDMS chloride proceeds with an 85% yield after reflux and workup. This robust performance is critical for maintaining the overall economic viability of the multi-step synthesis. In contrast, alternative routes starting from different intermediates may involve lower-yielding steps, as previous processes were noted to be economically unsuitable for large-scale production [1].

Process Development Yield Optimization Cost of Goods

Definitive Use-Case Scenarios for Procuring 8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one


Late-Stage Intermediate in Generic Indacaterol Process Development

A CRO or generic pharmaceutical company is developing an economically viable, non-infringing process for indacaterol maleate. The procurement of this specific (R)-bromohydrin is essential to test the enantioselective reduction step, evaluate the downstream silyl protection, and couple with 5,6-diethyl-2-aminoindane as outlined in US2016/326118. The high reported yields (95% and 85% for successive steps) make this a benchmark intermediate for route scouting and optimization [1].

Indacaterol Impurity 14 Reference Standard for QC Release Testing

A quality control laboratory at an API manufacturer requires a certified reference standard of Indacaterol Impurity 14 (CAS 530084-79-8) to validate an HPLC method for purity and impurity profiling. The standard must be acquired from an accredited source (ISO 17034) to ensure traceability. This compound is used to spike samples, establish relative retention times, and quantify the level of this specific process impurity in batches of indacaterol, ensuring compliance with ICH Q3A/Q3B guidelines [2][3].

Chiral Building Block for β2-Adrenoceptor Agonist Library Synthesis

A medicinal chemistry group is exploring structure-activity relationships (SAR) around the quinolinone core of β2-adrenoceptor agonists. The compound serves as a versatile, chiral, protected building block. The (R)-bromohydrin can be selectively functionalized at the alkyl halide, while the benzyl-protected phenol can be deprotected later. This allows for the generation of a focused library of phenylethanolamine derivatives for biological screening .

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